molecular formula C12H12O B1581650 1-Ethoxynaphthalene CAS No. 5328-01-8

1-Ethoxynaphthalene

Cat. No.: B1581650
CAS No.: 5328-01-8
M. Wt: 172.22 g/mol
InChI Key: APWZAIZNWQFZBK-UHFFFAOYSA-N
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Description

1-Ethoxynaphthalene, also known as ethyl 1-naphthyl ether, is an organic compound with the molecular formula C12H12O. It is a derivative of naphthalene, where an ethoxy group is attached to the first carbon of the naphthalene ring. This compound is known for its aromatic properties and is used in various chemical applications .

Scientific Research Applications

1-Ethoxynaphthalene has several applications in scientific research:

Safety and Hazards

When handling 1-Ethoxynaphthalene, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition . In case of inhalation, move the victim into fresh air and give oxygen if breathing is difficult .

Preparation Methods

1-Ethoxynaphthalene can be synthesized through the Williamson ether synthesis. This method involves the nucleophilic substitution reaction between an alkali alkoxide and an alkyl halide. The process typically follows these steps :

    Deprotonation of Alcohol: An alcohol is deprotonated using sodium metal, sodium hydride, or sodium hydroxide to generate an alkoxide ion.

    Nucleophilic Substitution: The alkoxide ion acts as a nucleophile and reacts with an alkyl halide in a bimolecular nucleophilic substitution (SN2) reaction to form the ether.

For industrial production, the reaction conditions are optimized to ensure high yield and purity. The reaction is typically carried out in a solvent such as methanol or ethanol, and the temperature is controlled to favor the formation of the desired product .

Chemical Reactions Analysis

1-Ethoxynaphthalene undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like benzil and catalysts like aluminum chloride. The major products formed depend on the reaction conditions and the reagents used .

Mechanism of Action

The mechanism of action of 1-ethoxynaphthalene involves its interaction with molecular targets through its aromatic and ether functionalities. The ethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and properties. The pathways involved depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

1-Ethoxynaphthalene can be compared with other similar compounds such as:

    1-Methoxynaphthalene: Similar in structure but with a methoxy group instead of an ethoxy group.

    2-Ethoxynaphthalene: The ethoxy group is attached to the second carbon of the naphthalene ring.

    1-Butoxynaphthalene: Contains a butoxy group instead of an ethoxy group.

The uniqueness of this compound lies in its specific reactivity and the properties imparted by the ethoxy group, making it suitable for particular applications in research and industry .

Properties

IUPAC Name

1-ethoxynaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O/c1-2-13-12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APWZAIZNWQFZBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30201402
Record name Ethyl 1-naphthyl ether
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Molecular Weight

172.22 g/mol
Source PubChem
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CAS No.

5328-01-8
Record name 1-Ethoxynaphthalene
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Record name 1-Ethoxynaphthalene
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Record name 1-ETHOXYNAPHTHALENE
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Record name Ethyl 1-naphthyl ether
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Record name Ethyl 1-naphthyl ether
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main applications of 1-ethoxynaphthalene in material science?

A1: this compound serves as a crucial building block for synthesizing polymers with interesting properties. Research has shown that reacting this compound with ferric chloride in nitrobenzene produces a series of poly(dinaphthyl alkylene ethers) []. These polymers exhibit varying melting points, melt viscosities, densities, and impact strengths depending on the length of the alkylene group within their structure. This tunability makes them potentially valuable for various material applications.

Q2: How does the structure of this compound influence its reactivity in oxidative coupling reactions?

A2: The presence of the ethoxy group on the naphthalene ring significantly impacts the reactivity of this compound in oxidative coupling reactions like the Scholl reaction []. Studies suggest that the electron-donating nature of the ethoxy group promotes the formation of radical cation intermediates, making this pathway more favorable than the ionic mechanism []. This mechanistic insight helps predict the product distribution in these reactions. For example, this compound, when oxidized with benzil and aluminium chloride in anisole, forms 4,4′-diethoxy-1,1′-binaphthyl via the intermediate α-(4-methoxyphenyl)benzoin [].

Q3: Can this compound be utilized in biocatalytic transformations?

A3: Yes, this compound can act as a substrate in biocatalytic reactions involving specific enzymes. Research demonstrates the successful bioconversion of this compound using a combination of PhnA1A2A3A4, an aromatic dihydroxylating dioxygenase, and prenyltransferases like NphB or SCO7190 []. This combinatorial approach leads to the production of novel prenyl naphthalen-ols, some exhibiting potent antioxidant activities []. This highlights the potential of using this compound as a starting material for synthesizing bioactive compounds via enzymatic pathways.

Q4: Are there any spectroscopic data available for this compound?

A5: Yes, the electronic spectra of this compound have been studied both in the vapor phase and in ethanol rigid glass at 90°K []. These studies provide valuable insights into the electronic structure and transitions within the molecule, aiding in understanding its photophysical properties and reactivity.

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